Cas no 87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)
87440-56-0 structure
Product Name:(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
Numero CAS:87440-56-0
MF:C20H20O5
MW:340.369806289673
CID:837501
PubChem ID:442411
Update Time:2025-05-22
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
- Glepidotin B
- (2R-trans)-2,3-Dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one
- [ "" ]
- (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one (ACI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-, (2R-trans)- (ZCI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2R,3R)- (9CI)
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
- FS-9499
- CS-0024499
- AC1L9CRN
- CHEBI:5381
- HY-N3947
- C09753
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- (2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenylchroman-4-one
- 87440-56-0
- AKOS030531169
- Q27106744
- DTXSID00331821
- CTK3E8972
- DA-53573
-
- Inchi: 1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
- Chiave InChI: ATJOIGKHVRPLSM-RBUKOAKNSA-N
- Sorrisi: C(C1C(O)=CC(O)=C2C([C@@H]([C@@H](C3C=CC=CC=3)OC=12)O)=O)/C=C(\C)/C
Proprietà calcolate
- Massa esatta: 340.131
- Massa monoisotopica: 340.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 506
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87A^2
- XLogP3: 4.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.321
- Punto di ebollizione: 592.5°C at 760 mmHg
- Punto di infiammabilità: 214.4°C
- Indice di rifrazione: 1.644
- PSA: 86.99000
- LogP: 3.28380
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G86780-5mg |
Glepidotin B |
87440-56-0 | ,HPLC≥96% | 5mg |
¥5280.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4136-5mg |
Glepidotin B |
87440-56-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN4136-5 mg |
Glepidotin B |
87440-56-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN4136-1 mL * 10 mM (in DMSO) |
Glepidotin B |
87440-56-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| A2B Chem LLC | AC15407-1mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 1mg |
$320.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4136-1 ml * 10 mm |
Glepidotin B |
87440-56-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| Aaron | AR004N23-5mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 5mg |
$753.00 | 2025-02-17 | |
| Aaron | AR004N23-1mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 95% | 1mg |
$363.00 | 2025-02-17 | |
| A2B Chem LLC | AC15407-5mg |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one |
87440-56-0 | 96.0% | 5mg |
$660.00 | 2024-04-19 |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one) Prodotti correlati
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 101236-50-4(Kushenol L)
- 19879-32-4(Bavachin)
- 101236-51-5(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
- 1621-55-2(3'-Hydroxyflavanone)
- 18422-83-8((2R,3R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one)
- 41983-91-9(Glabranin (flavonoid))
- 19879-30-2(Bavachinin)
- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso